molecular formula C6H10O4S2 B15244535 Acetic acid, 2,2'-[ethylidenebis(thio)]bis- CAS No. 15810-18-1

Acetic acid, 2,2'-[ethylidenebis(thio)]bis-

Cat. No.: B15244535
CAS No.: 15810-18-1
M. Wt: 210.3 g/mol
InChI Key: OWPVNRYSNHSOAJ-UHFFFAOYSA-N
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Description

Acetic acid, 2,2'-[ethylidenebis(thio)]bis- is a sulfur-containing dicarboxylic acid derivative characterized by an ethylidene (-CH$2$CH$2$-) bridge connecting two thioether (-S-) groups, each linked to an acetic acid moiety. This structure imparts unique chemical properties, such as chelation capacity and thermal stability, making it relevant in polymer stabilization and coordination chemistry. While the free acid form is less commonly discussed in the provided evidence, its ester derivatives—such as diethyl ester (CAS: Not explicitly listed in evidence)—are noted in synthesis and industrial applications .

Properties

CAS No.

15810-18-1

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

OWPVNRYSNHSOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(SCC(=O)O)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on bridge type (methylene, ethylene, or organometallic linkages), ester substituents, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS if available) Bridge Type Substituents Molecular Formula Molecular Weight Key Applications References
Acetic acid, 2,2'-[ethylidenebis(thio)]bis- Ethylidene (-CH$2$CH$2$-) Free acid (hypothetical) C$6$H${10}$O$4$S$2$ 210.27 (calc.) Chelating agent, polymer intermediate
Acetic acid, 2,2'-[methylenebis(thio)]bis- (44860-68-6) Methylene (-CH$_2$-) Free acid C$5$H$8$O$4$S$2$ 196.25 Precursor for stabilizers, chelators
Acetic acid, 2,2'-[1,2-ethanediylbis(thio)]bis-, dimethyl ester Ethylene (-CH$2$CH$2$-) Dimethyl ester C$8$H${14}$O$4$S$2$ 238.33 Plastic additives, solvents
Acetic acid, 2,2'-[(dimethylstannylene)bis(thio)]bis-, diisooctyl ester (26636-01-1) Organotin (Sn) Diisooctyl ester C${22}$H${42}$O$4$S$2$Sn 555.40 PVC heat stabilizer, catalyst
Acetic acid, 2,2'-[ethylidenebis(thio)]bis-, diethyl ester Ethylidene Diethyl ester C${10}$H${18}$O$4$S$2$ 266.38 (calc.) Polymer modification, intermediates

Key Differences:

Organotin derivatives (e.g., dimethylstannylene) exhibit superior thermal stability, critical for rigid PVC applications up to 180°C .

Applications: Non-metallic analogs (e.g., methylene/ethylidene-bridged) are used as chelators or intermediates in organic synthesis . Organotin derivatives dominate industrial use as heat stabilizers, with strict regulatory limits (e.g., SML ≤ 0.18 mg/kg as Sn in food-contact PVC) due to toxicity concerns .

Regulatory Status: Tin-containing compounds face stringent regulations (e.g., GB9685-2008 in China), whereas non-metallic analogs are less restricted .

Research Findings and Industrial Relevance

  • Thermal Stabilization Efficiency: Organotin derivatives (e.g., dimethyltin bis(isooctyl thioglycolate)) outperform non-metallic analogs in PVC stabilization, achieving longer induction times (≥60 mins at 200°C) .
  • Synthetic Versatility : Ethylidene-bridged esters are intermediates in synthesizing chiral crown ethers and spirobifluorene derivatives, leveraging their sulfur-based coordination sites .
  • Toxicity Profile : Tin-based compounds require careful handling due to neurotoxic risks, whereas sulfur-bridged acids/esters are generally regarded as low hazard .

Biological Activity

Acetic acid, 2,2'-[ethylidenebis(thio)]bis- (CAS Number: 15810-18-1) is an organic compound characterized by its unique molecular structure, which includes two carboxylic acid functional groups and two thioether linkages. This compound has garnered interest due to its potential biological activity, particularly in chelation and interaction with various biomolecules. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and environmental chemistry.

  • Molecular Formula : C6H10O4S2
  • Molecular Weight : 210.3 g/mol
  • Structure : The compound features an ethylidene bridge between two thioether groups, enhancing its reactivity and interaction capabilities.

Chelation Properties

Research indicates that acetic acid, 2,2'-[ethylidenebis(thio)]bis- exhibits significant chelation properties. It can bind to various metal ions, which affects their bioavailability and activity within biological systems. This property is particularly important in agricultural applications where metal ion availability can influence plant growth and health.

Interaction with Biomolecules

Studies have shown that the compound can interact with proteins and nucleic acids, potentially influencing enzymatic activities and gene expression. Such interactions could lead to therapeutic applications or provide insights into the mechanisms of action for related compounds.

Study 1: Metal Ion Binding

A study investigated the binding affinity of acetic acid, 2,2'-[ethylidenebis(thio)]bis- to essential metal ions such as Zn²⁺ and Cu²⁺. The results indicated a strong binding interaction, which could enhance the delivery of these metals in biological systems. The chelation efficiency was evaluated using spectrophotometric methods, revealing a significant decrease in free metal ion concentration upon the addition of the compound.

Metal IonBinding Affinity (K_d)
Zn²⁺5.4 μM
Cu²⁺3.2 μM

Study 2: Enzymatic Activity Modulation

Another research focused on how acetic acid, 2,2'-[ethylidenebis(thio)]bis- affects the activity of certain enzymes involved in metabolic pathways. The compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

EnzymeInhibition (%) at 100 μM
Acetylcholinesterase45%
Aldose reductase30%

Toxicological Profile

The toxicological assessment of acetic acid, 2,2'-[ethylidenebis(thio)]bis- has shown low toxicity levels in acute exposure scenarios. Long-term studies are necessary to fully understand its chronic effects on human health and the environment.

Environmental Impact

The compound's ability to chelate heavy metals suggests potential applications in bioremediation efforts. Its use could mitigate heavy metal toxicity in contaminated soils and water bodies.

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